molecular formula C13H10ClN B13759695 Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- CAS No. 2739-76-6

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Cat. No.: B13759695
CAS No.: 2739-76-6
M. Wt: 215.68 g/mol
InChI Key: YEZHQUGOABFELJ-CMDGGOBGSA-N
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Description

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN and a molecular weight of 215.678 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their significant clinical and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: Pyridine derivatives, including Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, are investigated for their potential therapeutic properties. They are used in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Comparison with Similar Compounds

Properties

CAS No.

2739-76-6

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

YEZHQUGOABFELJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl

Origin of Product

United States

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